ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core, making it a valuable scaffold in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Commonly involves the replacement of the amino or fluoro groups with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate: Shares a similar core structure but differs in the substitution pattern.
5-amino-1H-pyrazolo[4,3-b]pyridine derivatives: Similar heterocyclic framework with variations in functional groups.
Uniqueness
Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of amino and fluoro groups enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
2703782-49-2 |
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Molecular Formula |
C10H11ClFN3O2 |
Molecular Weight |
259.66 g/mol |
IUPAC Name |
ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H10FN3O2.ClH/c1-2-16-10(15)6-5-13-14-4-3-7(12)8(11)9(6)14;/h3-5H,2,12H2,1H3;1H |
InChI Key |
RAZAMJPPNNZDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=CN2N=C1)N)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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